molecular formula C10H6F3NO2 B13586654 8-(Trifluoromethyl)indolizine-2-carboxylic acid

8-(Trifluoromethyl)indolizine-2-carboxylic acid

Cat. No.: B13586654
M. Wt: 229.15 g/mol
InChI Key: DOZOEQWCJSDGGW-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)indolizine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indolizine ring system

Preparation Methods

The synthesis of 8-(Trifluoromethyl)indolizine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-alkylpyridines as substrates, which undergo oxidation to form the indolizine skeleton . The reaction conditions typically involve the use of transition metal catalysts and oxidative coupling agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

8-(Trifluoromethyl)indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

8-(Trifluoromethyl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

8-(Trifluoromethyl)indolizine-2-carboxylic acid can be compared with other indolizine derivatives such as indolizine-2-carboxylic acid and its various substituted analogues. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets, distinguishing it from other similar compounds .

Conclusion

This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

8-(trifluoromethyl)indolizine-2-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)7-2-1-3-14-5-6(9(15)16)4-8(7)14/h1-5H,(H,15,16)

InChI Key

DOZOEQWCJSDGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2C(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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